molecular formula C₁₅H₁₄FNO₃ B1662720 Ibafloxacine CAS No. 91618-36-9

Ibafloxacine

Cat. No. B1662720
CAS RN: 91618-36-9
M. Wt: 275.27 g/mol
InChI Key: DXKRGNXUIRKXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibafloxacine is a fluoroquinolone antibiotic . It is formally approved for use in the European Union for veterinary medicine . It is a broad-spectrum antibiotic with bactericidal action against Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

Ibafloxacine’s molecular structure is characterized by a β-lactam ring found within the central structure of the drug molecule . The β-lactam structure is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme, also known as a penicillin-binding protein (PBP) .

Scientific Research Applications

Pharmacokinetics in Animals

  • Pharmacokinetics in Cats : Ibafloxacin, a chiral fluoroquinolone, was investigated for its pharmacokinetic properties in cats. It was absorbed rapidly, with significant increases in maximum concentration (Cmax) and area under the curve (AUC) observed between the first and tenth day of treatment. This increase may contribute to the drug's efficacy in treating feline bacterial infections. Food intake was found to enhance ibafloxacin absorption (Coulet et al., 2005).

  • Pharmacokinetics in Dogs : A study on healthy Beagle dogs showed that ibafloxacin had a good absorption rate with a bioavailability range of 69-81%. It was well distributed in the body with a large volume of distribution and exhibited a moderate elimination half-life. Food also enhanced its absorption in dogs (Coulet et al., 2002).

Pharmacodynamics and Antimicrobial Activity

  • Pharmacodynamic Properties in Dogs and Cats : Ibafloxacin's pharmacodynamic properties were evaluated against pathogenic canine and feline bacteria. It showed broad-spectrum bactericidal activity and good efficacy in dog models of infection. Similarly, in cats, it was effective against various bacterial isolates with low Cmax/MIC and AUC/MIC values needed for bacterial eradication (Coulet et al., 2002); (Coulet et al., 2005).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ibafloxacine . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKRGNXUIRKXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057853
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibafloxacin

CAS RN

91618-36-9
Record name Ibafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91618-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibafloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.3 g of 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine and 17 ml of diethyl ethoxymethylenemalonate was heated at 150°-160° C. for 3.5 hours, and then cooled to 100° C. To this solution was added 56 g of polyphosphoric acid, and the mixture was stirred for one hour while heating on a steam bath. The mixture was then cooled to room temperature and allowed to stand for about 72 hours. To this mixture, containing ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate, was added 250 ml of 20% aqueous sodium hydroxide to make the solution basic. The solution was then heated at its reflux temperature for 2 hours, cooled, and acidified with concentrated hydrochloric acid. The solid was separated by filtration and recrystallized from aqueous N,N-dimethylformamide. Washing with ethanol followed by drying provided 6,7-dihydro-5,8-dimethyl-9- fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as an off-white solid, m.p. 269-272° C. Analysis: Calculated for C15H14FNO3: %C, 65.4; %H, 5.1; %N, 5.1; Found: %C, 65.0; %H, 5.0; %N, 5.0.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibafloxacine
Reactant of Route 2
Reactant of Route 2
Ibafloxacine
Reactant of Route 3
Ibafloxacine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ibafloxacine
Reactant of Route 5
Reactant of Route 5
Ibafloxacine
Reactant of Route 6
Reactant of Route 6
Ibafloxacine

Citations

For This Compound
39
Citations
P Marín, CM Cárceles, E Escudero… - Canadian journal of …, 2007 - ncbi.nlm.nih.gov
… Les propriétés pharmacocinétiques de l’ibafloxacine ont été … Les concentrations plasmatiques d’ibafloxacine ont été … La clairance plasmatique moyenne d’ibafloxacine (et l’erreur type) …
Number of citations: 17 www.ncbi.nlm.nih.gov
J Guyonnet, M Pacaud, M Richard, A Doisi… - … of Chromatography B …, 1996 - Elsevier
… ) using a high-performance liquid chromatographic (HPLC) assay method for flumequine and utilizes a reversedphase C~8 column with specific fluorometric detection and ibafloxacine …
Number of citations: 16 www.sciencedirect.com
A Muylaert, J Mainil - Annales de Médecine Vétérinaire, 2014 - orbi.uliege.be
… En outre, le caractère lipophile de la famille assure une absorption intestinale passive par simple diffusion et, pour les composés les plus lipophiles tels que l’ibafloxacine, la prise d’…
Number of citations: 5 orbi.uliege.be
J Caslavska, W Thormann - Journal of Chromatography A, 2011 - Elsevier
During the past two decades, chiral capillary electrophoresis (CE) emerged as a promising, effective and economic approach for the enantioselective determination of drugs and their …
Number of citations: 72 www.sciencedirect.com
ATC Vet—QR02AB30 - drugfuture.com
NOTE. The name gramicidin was formerly applied to tyrothricin. Pharmacopoeias. In Eur.(see p. vii), Jpn, and US. Ph. Eur. 6.2 (Gramicidin). It consists of a family of antimicrobial linear …
Number of citations: 2 www.drugfuture.com
AL Zografos - Heterocyclic Chemistry in Drug Discovery - ndl.ethernet.edu.et
Quinoline and isoquinoline are heterocycles in which a benzene ring and a pyridine ring are fused through carbon. The isomeric heterocycles 1-and 2-azanaphthalene, better known by …
Number of citations: 0 ndl.ethernet.edu.et
T Grabowski, JJ Jaroszewski - Journal of veterinary …, 2009 - Wiley Online Library
The physical and chemical properties of a drug determine the behaviour of its molecule in a living organism. In this paper, the relationship between selected physical and chemical …
Number of citations: 16 onlinelibrary.wiley.com
IM van Geijlswijk, S Alsters, L Schipper… - Tijdschrift voor …, 2013 - researchgate.net
In 2012 zijn de aflevergegevens van systemisch werkende antimicrobiële middelen verzameld over de jaren 2009-2011 van 68 praktijken. Deze aflevergegevens (aantallen …
Number of citations: 1 www.researchgate.net
I VAN GEIJLSWIJKA, S ALSTERSA… - Tijdschrift voor …, 2013 - researchgate.net
In 2012 zijn de aflevergegevens van systemisch werkende antimicrobiele middelen verzameld over de jaren 2009-2011 van 68 praktijken. Deze aflevergegevens (aantallen …
Number of citations: 0 www.researchgate.net
E Guaguère - Bulletin de l'Académie vétérinaire de France, 2012 - persee.fr
The development of antibiotic resistance is a public health issue. There is an urgent need to rationalise our prescriptions of antibiotics for the treatment of canine pyodermitis, as well as …
Number of citations: 3 www.persee.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.